2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic synthesis. The key steps include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the allyloxy group: This step involves the allylation of the phenyl ring using allyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form the cycloheptathiophene ring: This can be achieved through a Paal–Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Povarov reaction and the Paal–Knorr synthesis, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinoline core, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced quinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful for the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the quinoline or thiophene moieties.
Mechanism of Action
The mechanism of action of 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-hydroxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile: Similar structure but with a hydroxy group instead of an allyloxy group.
2-[4-(4-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in 2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE provides unique reactivity and potential for further chemical modifications, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-[2,5-dioxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-2-15-33-19-13-11-18(12-14-19)21-16-26(32)30(23-8-6-9-24(31)27(21)23)28-22(17-29)20-7-4-3-5-10-25(20)34-28/h2,11-14,21H,1,3-10,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCICAPQLQHTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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